molecular formula C36H68N2O13 B594296 GM4-Ganglioside CAS No. 66456-69-7

GM4-Ganglioside

Cat. No.: B594296
CAS No.: 66456-69-7
M. Wt: 736.941
InChI Key: HHWCOPBSANJMBY-IBIJVICQSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of GM4-Ganglioside involves the sialylation of galactosylceramide (GalCer). This process can be achieved through various synthetic strategies, including late-stage ceramide coupling, the glucosyl ceramide cassette strategy, and late-stage sialylation . These methods involve the use of specific glycosyltransferases to transfer sialic acid residues to the glycan headgroup .

Industrial Production Methods: Industrial production of this compound typically involves the overexpression of GM3/GM4 synthase (ST3GAL5) in mammalian cells. This enzyme catalyzes the sialylation of GalCer to produce this compound . The production process is optimized to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: GM4-Ganglioside undergoes various chemical reactions, including:

    Reduction: Involves the addition of hydrogen atoms, leading to the conversion of double bonds to single bonds.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of oxidized derivatives with altered biological activity .

Scientific Research Applications

GM4-Ganglioside has a wide range of scientific research applications, including:

Biological Activity

GM4-ganglioside is a member of the ganglioside family, which are sialic acid-containing glycosphingolipids prevalent in the nervous system. This article presents a comprehensive overview of the biological activity of this compound, including its physiological roles, interactions with cellular components, and implications in various neurological conditions.

Structure and Composition

This compound consists of a ceramide backbone linked to a disaccharide unit, which includes one sialic acid residue. The ceramide backbone typically contains two hydrocarbon chains, which can vary in length and saturation. This structural configuration is crucial for its biological functions, particularly in neuronal tissues where GM4 is abundant.

Physiological Roles

  • Cell Membrane Integrity : this compound is integral to the structure of myelin, the insulating layer around neuronal axons. It plays a significant role in maintaining the integrity of lipid rafts—microdomains within cell membranes that are crucial for signal transduction and protein interactions .
  • Neuronal Development and Regeneration : Gangliosides, including GM4, are implicated in synaptic transmission and memory formation. They facilitate interactions between neurons and glial cells, promoting neuroprotection and regeneration following injury .
  • Oligodendrocyte Function : GM4 supports oligodendrocyte proliferation, which is essential for remyelination processes in demyelinating diseases like multiple sclerosis. Studies have shown that GM4 levels increase in the frontal cortex of Alzheimer's patients, suggesting a potential role in neurodegenerative conditions .

Biological Activity and Mechanisms

This compound exhibits various biological activities through its interactions with proteins and other lipids:

  • Binding to Receptors : GM4 can bind to membrane proteins, influencing their localization and activity. For instance, it has been noted to interact with receptors involved in signaling pathways critical for neuronal survival and function .
  • Modulation of Immune Responses : Gangliosides can act as immunomodulators. In certain autoimmune conditions like Guillain-Barré syndrome (GBS), antibodies against gangliosides can disrupt normal immune function, leading to neuronal damage .

Table 1: Summary of Research Findings on this compound

StudyFindingsMethodology
Svennerholm et al., 1991Decreased levels of gangliosides with agingHigh-Performance Thin-Layer Chromatography (HPTLC)
Harlalka et al., 2013Increased GM3; decreased GM2 in fibroblastsHigh-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS)
Whitehead et al., 2011Increased GM1 and GD1a post-strokeMALDI Imaging
Vajn et al., 2020Localization of gangliosides in mouse brain tissuesImmunochemical techniques

Case Study: Alzheimer’s Disease

A study highlighted that GM4 levels were significantly elevated in the frontal cortex of Alzheimer's patients compared to healthy controls. This suggests a compensatory mechanism or a potential biomarker for disease progression . The implications of these findings indicate that targeting GM4 could be beneficial in therapeutic strategies aimed at enhancing oligodendrocyte function and remyelination.

Properties

IUPAC Name

N-[2-[(2R,3R,4S,5S,6R)-4-[(2R,4S,5R,6R)-5-acetamido-4-hydroxy-6-[(1S,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]octadecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H68N2O13/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-28(44)37-19-20-48-36-33(47)35(32(46)27(23-40)49-36)51-29-21-25(42)30(38-24(2)41)34(50-29)31(45)26(43)22-39/h25-27,29-36,39-40,42-43,45-47H,3-23H2,1-2H3,(H,37,44)(H,38,41)/t25-,26+,27+,29+,30+,31-,32-,33+,34+,35-,36+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHWCOPBSANJMBY-IBIJVICQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NCCOC1C(C(C(C(O1)CO)O)OC2CC(C(C(O2)C(C(CO)O)O)NC(=O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)NCCO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O[C@@H]2C[C@@H]([C@H]([C@@H](O2)[C@H]([C@@H](CO)O)O)NC(=O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H68N2O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

736.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66456-69-7
Record name Ganglioside, GM4
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066456697
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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